molecular formula C18H17N5O6S2 B12399395 N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine

N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine

Cat. No.: B12399395
M. Wt: 463.5 g/mol
InChI Key: HREPATZNEVVIAA-HNNXBMFYSA-N
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Description

N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine is a compound that has garnered significant interest in the field of peptide chemistry. This compound is notable for its use as a protecting group for amino acids, particularly in the synthesis of peptides. The 3-nitro-2-pyridinesulfenyl group is known for its stability and selectivity, making it a valuable tool in various chemical reactions .

Preparation Methods

The synthesis of N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine typically involves the reaction of amino acids with 3-nitro-2-pyridinesulfenyl chloride. This reaction is carried out under mild conditions, often using very dilute hydrochloric acid in dioxane. The 3-nitro-2-pyridinesulfenyl group can be selectively removed using reagents such as triphenylphosphine or 2-pyridinethiol 1-oxide . Industrial production methods for this compound are similar, focusing on the efficient and scalable synthesis of the 3-nitro-2-pyridinesulfenyl chloride precursor .

Chemical Reactions Analysis

N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The 3-nitro-2-pyridinesulfenyl group is particularly useful for the protection and activation of amino and hydroxyl groups in peptide synthesis. Common reagents used in these reactions include tertiary phosphines and mild acids. The major products formed from these reactions are typically peptides or esters, depending on the specific reaction conditions .

Scientific Research Applications

This compound has a wide range of applications in scientific research In chemistry, it is used for the synthesis of peptides and the protection of amino acids In biology, it facilitates the formation of disulfide bonds, which are crucial for protein folding and stabilityIndustrially, it is used in the large-scale synthesis of peptides and other complex molecules .

Mechanism of Action

The mechanism of action of N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine involves the selective protection and activation of amino and hydroxyl groups. The 3-nitro-2-pyridinesulfenyl group acts as an activator for disulfide bond formation, facilitating thiol/disulfide exchange to form the corresponding disulfides. This selectivity and mild reaction conditions make it a valuable tool in peptide synthesis .

Comparison with Similar Compounds

Similar compounds include N-Alpha-(3-Nitro-2-pyridinesulfenyl)-L-tryptophan and 3-Nitro-2-pyridinesulfenyl chloride. These compounds share the 3-nitro-2-pyridinesulfenyl group, which provides stability and selectivity in chemical reactions. N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine is unique in its specific application to histidine residues, making it particularly useful in the synthesis of histidine-containing peptides .

Properties

Molecular Formula

C18H17N5O6S2

Molecular Weight

463.5 g/mol

IUPAC Name

(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid

InChI

InChI=1S/C18H17N5O6S2/c1-12-4-6-14(7-5-12)31(28,29)22-10-13(20-11-22)9-15(18(24)25)21-30-17-16(23(26)27)3-2-8-19-17/h2-8,10-11,15,21H,9H2,1H3,(H,24,25)/t15-/m0/s1

InChI Key

HREPATZNEVVIAA-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NSC3=C(C=CC=N3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NSC3=C(C=CC=N3)[N+](=O)[O-]

Origin of Product

United States

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